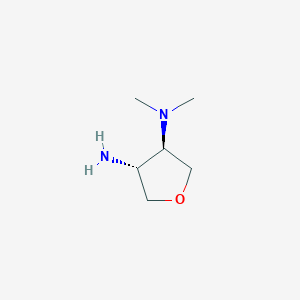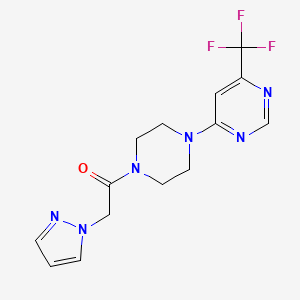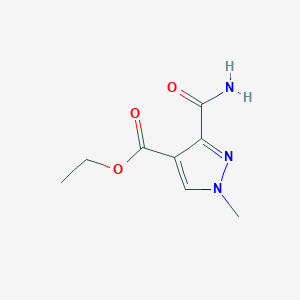
(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its IUPAC name and other names it’s known by .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of chemical reactions involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule and the lengths and types of chemical bonds .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, the conditions needed for reactions to occur, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and spectral properties. These properties can often be predicted based on the compound’s structure .Applications De Recherche Scientifique
Molecular Interactions in Atmospheric Processes
Research has explored the molecular interactions between methyl-substituted N,N,N',N'-ethylenediamines, including (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine, and sulfuric acid. These interactions were investigated using computational methods and density functional theory. The study found that these diamines stabilize sulfuric acid complexes efficiently, indicating a potential role in atmospheric particle formation processes (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Polymer Science
In polymer science, diamines like this compound are utilized in the synthesis of various polymers. For instance, aromatic polyimides containing pendant groups have been synthesized using similar diamines. These polymers exhibit high thermal stability and are used in applications requiring durable materials (Wang, Li, & Jiang, 2009).
Magnetic Properties in Inorganic Chemistry
In the field of inorganic chemistry, this compound derivatives have been studied for their magnetic properties. For example, a study focused on the synthesis and magnetic characterization of a nickel complex with this diamine, revealing unique antiferromagnetic properties (Ribas, Monfort, Solans, & Drillon, 1994).
Photophysical Properties
These diamines are also significant in the study of photophysical properties. Research has been conducted on polymers containing triphenylamine groups synthesized using similar diamines, which have potential applications in optoelectronics due to their unique fluorescence characteristics (Liaw et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine involves the conversion of a commercially available starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dimethylfuran", "ammonia", "hydrogen gas", "palladium on carbon", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Hydrogenation of 2,5-dimethylfuran with hydrogen gas and palladium on carbon catalyst to yield 2,5-dimethyltetrahydrofuran", "Step 2: N-alkylation of 2,5-dimethyltetrahydrofuran with dimethylamine and sodium borohydride to yield (3R,4R)-N,N-dimethyltetrahydrofuran-3,4-diamine", "Step 3: Reductive amination of (3R,4R)-N,N-dimethyltetrahydrofuran-3,4-diamine with ammonia and hydrogen gas over a palladium on carbon catalyst to yield (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine", "Step 4: Purification of the product by acid-base extraction using acetic acid, sodium hydroxide, methanol, ethyl acetate, and water" ] } | |
Numéro CAS |
728008-13-7 |
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
(3S,4S)-3-N,3-N-dimethyloxolane-3,4-diamine |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |
Clé InChI |
IUMNKTUVNOMOMG-PHDIDXHHSA-N |
SMILES isomérique |
CN(C)[C@@H]1COC[C@H]1N |
SMILES |
CN(C)C1COCC1N |
SMILES canonique |
CN(C)C1COCC1N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2920133.png)
![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)

![5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B2920138.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2920141.png)

![N-[(2-Benzylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2920143.png)
![N-(1-cyanocycloheptyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B2920147.png)

![2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2920150.png)

![5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2920154.png)
